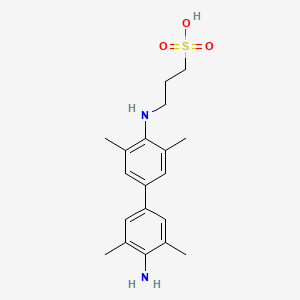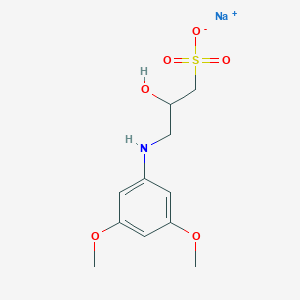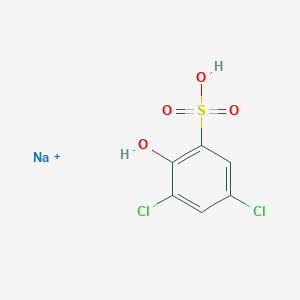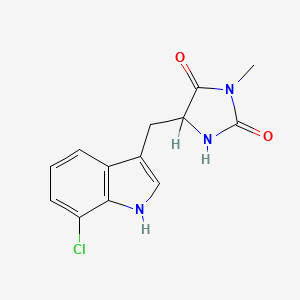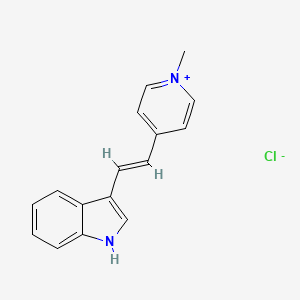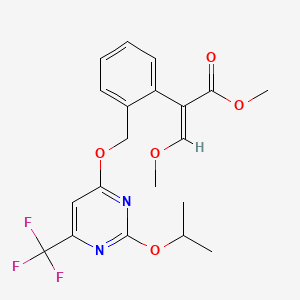
(2S)-2-(3-sulfanylpropyl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-sulfanylpropyl)pentanedioic acid, also known as thiolated pentanoic acid, is a sulfur-containing amino acid that has been of interest in scientific research due to its unique properties. This compound has been found to have potential applications in various fields including biochemistry, pharmacology, and materials science. In
Applications De Recherche Scientifique
Antineoplastic Activity
A study by Dutta, Ray, and Nagarajan (2014) explored the antineoplastic activity of novel derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid. These compounds were tested against various human cell lines, including breast cancer, leukemia, ovarian cancer, and others. Certain derivatives exhibited significant antineoplastic activity both in vitro and in vivo, suggesting a potential application in cancer therapy (Dutta, Ray, & Nagarajan, 2014).
Gelation Properties
Alegre-Requena et al. (2020) studied the isosteric substitution of the amide group by a sulfonamide moiety in a known LMW gelator, leading to the creation of (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). This compound demonstrated improved gelation abilities and higher thermal-mechanical stabilities compared to other isosteres, indicating its potential in various applications involving supramolecular gels (Alegre-Requena et al., 2020).
Inhibition of Glutamate Carboxypeptidase II
Majer et al. (2003) synthesized a series of 2-(thioalkyl)pentanedioic acids, which were evaluated as inhibitors of glutamate carboxypeptidase II (GCP II). These thiol-based compounds showed varying levels of inhibitory potency, contributing to the understanding of GCP II inhibition and potentially aiding in the development of treatments for conditions related to GCP II activity (Majer et al., 2003).
Atmospheric Chemistry
Jaoui et al. (2005) investigated polar organic compounds in atmospheric particulate matter, including derivatives of pentanedioic acid. These compounds, identified in both laboratory and field samples, are indicative of secondary organic aerosol from biogenic hydrocarbons, contributing to our understanding of atmospheric chemistry and aerosol formation (Jaoui et al., 2005).
Prostate Cancer Diagnostics
Graham et al. (2013) developed a fluorine-18 labeled derivative of 2-(phosphonomethyl)pentanedioic acid for use in PET studies to diagnose and stage prostate cancer. This compound, with improved analytical methods, has potential applications in prostate cancer diagnostics (Graham et al., 2013).
Propriétés
Numéro CAS |
848952-63-6 |
|---|---|
Nom du produit |
(2S)-2-(3-sulfanylpropyl)pentanedioic acid |
Formule moléculaire |
C8H14O4S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
(2S)-2-(3-sulfanylpropyl)pentanedioic acid |
InChI |
InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
Clé InChI |
FNLNSQHJKVQCBP-ZCFIWIBFSA-N |
SMILES isomérique |
C(C[C@H](CCC(=O)O)C(=O)O)CS |
SMILES |
C(CC(CCC(=O)O)C(=O)O)CS |
SMILES canonique |
C(CC(CCC(=O)O)C(=O)O)CS |
Synonymes |
2(S)-(3-Mercaptopropyl)pentanedioic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



